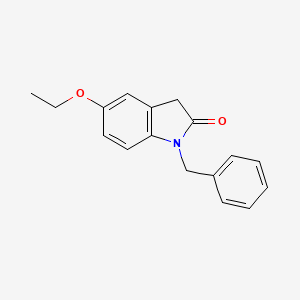

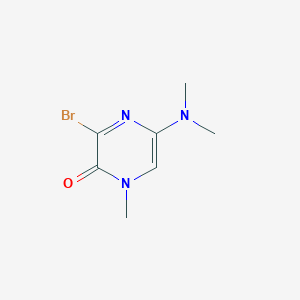

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one” likely belongs to the class of organic compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction typically involves the coupling of a boronic acid or boronic ester with a halide (or triflate) under the action of a palladium catalyst .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution (where the bromo group might be replaced by another group) or reactions involving the amino group .Aplicaciones Científicas De Investigación

1. Coupling Reagent for N-methylated Amino Acids

BroP, a compound related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one, is used as a reagent for coupling N-methylated amino acids. This reagent provides high yields and short reaction times, making it suitable for the synthesis of dipeptides without significant epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).

2. Antimicrobial Activity

Novel substituted derivatives of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have been evaluated for their antimicrobial activity. These derivatives exhibit potent antibacterial and antifungal properties, effective against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus (Chaitanya, Ravi, Damodhar, & Ravinder Nath ANISETTI, 2018).

3. Herbicide Mobility Studies

In soil column studies under unsaturated and saturated flow conditions, compounds related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one, such as bromacil, demonstrate considerable mobility due to their high water solubility. This research helps understand the environmental impact and distribution of these herbicides in different soil types (Weber & Whitacre, 1982).

4. Synthesis of Antimicrobial N-phenylpyrazole Derivatives

N-phenylpyrazole derivatives synthesized using precursors related to 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have shown significant antimicrobial activity. These compounds, particularly ones with bromoacetyl moiety, are potential candidates for developing new therapeutic antifungal agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).

5. Apoptosis Inducers in Cancer Research

Certain derivatives of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one have been identified as potent apoptosis inducers, particularly in the context of cancer research. These compounds are effective in inducing cell death in various human cell lines and are promising leads for developing anticancer agents (Kemnitzer et al., 2004).

Propiedades

IUPAC Name |

3-bromo-5-(dimethylamino)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-10(2)5-4-11(3)7(12)6(8)9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTQRLCURNQVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C(C1=O)Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)

![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2465405.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)